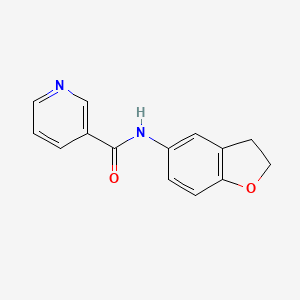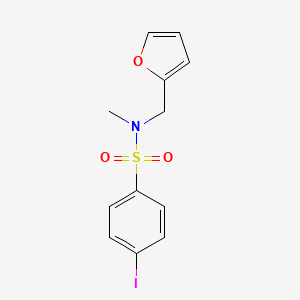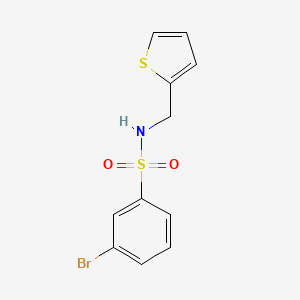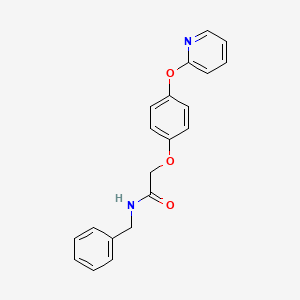![molecular formula C16H19F3N2O3 B7498092 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide, also known as Nutlin-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in 2004 by researchers at Roche, who were searching for compounds that could disrupt the interaction between p53 and MDM2, a protein that inhibits p53 activity. Nutlin-3 has since been shown to have a wide range of applications in both basic research and drug development.
Wirkmechanismus
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest or apoptosis, depending on the cellular context.
Biochemical and Physiological Effects:
This compound has been shown to selectively induce apoptosis in cancer cells that express wild-type p53, while sparing normal cells. This makes it a promising candidate for cancer therapy, particularly in tumors that have lost the function of p53. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, by enhancing the DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide is its specificity for p53-MDM2 interaction, which allows for selective modulation of p53 activity. This compound is also relatively easy to synthesize and has good stability in vitro. However, this compound has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, this compound has poor bioavailability and may require the use of delivery systems for in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and potency. Another area is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, this compound may have applications in other diseases that involve dysregulation of the p53 pathway, such as neurodegenerative disorders and viral infections.
Synthesemethoden
The synthesis of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine to form N-(2-(morpholin-4-yl)benzoyl)-2,2,2-trifluoroethylamine. The final step involves cyclization of the intermediate with oxalyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has been widely used in basic research to study the p53-MDM2 pathway, which is a critical regulatory mechanism in the cell cycle. It has been shown to selectively inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. This compound has also been used to study the role of p53 in other cellular processes, such as DNA repair and senescence.
Eigenschaften
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)11-3-4-13(21-5-8-23-9-6-21)12(10-11)20-15(22)14-2-1-7-24-14/h3-4,10,14H,1-2,5-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEXVVOXGOYEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)
![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)

![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)

![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
